molecular formula C9H8ClNO3 B1587640 1-Chloro-5-isocyanato-2,4-dimethoxybenzene CAS No. 55440-55-6

1-Chloro-5-isocyanato-2,4-dimethoxybenzene

Cat. No. B1587640
CAS RN: 55440-55-6
M. Wt: 213.62 g/mol
InChI Key: COSVEXSXJCUYOT-UHFFFAOYSA-N
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Description

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 55440-55-6. It has a molecular weight of 213.62 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene involves several steps. For instance, one synthetic route involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl with 5-chloro-2,4-dimethoxyphenyl carbamate in the presence of dibutyltin diacetate in dichloromethane at 20℃ for 5 hours . Another synthetic route involves the reaction of 5-chloro-2,4-dimethoxyphenyl with 2-methyl-1,3-thiazol-5-yl urea .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene is represented by the linear formula C9H8ClNO3 . The InChI code for the compound is 1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is room temperature .

Scientific Research Applications

Medical Intermediates

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is utilized in the synthesis of medical intermediate molecules. For example, it is used in the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a compound associated with psychotic and schizophrenic psychosis treatments (Z. Zhimin, 2003).

Energy Storage and Batteries

In the field of energy storage, derivatives of 1,4‐dimethoxybenzene, similar to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, are significant. They serve as catholytes in non‐aqueous redox flow batteries due to their high open‐circuit potentials and electrochemical reversibility. Modifications to these compounds, such as bicyclic substitutions, can enhance their chemical stability, particularly in charged states (Jingjing Zhang et al., 2017).

Chemical Synthesis and Analysis

The compound and its derivatives are used in various chemical syntheses and analyses. For instance, in the preparation of ammonium quinone derivatives, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, which shares a structural similarity with 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, is used as an intermediate (David J. Wiedenfeld et al., 2004).

Environmental Science

In environmental science, related compounds like 1,4-dimethoxybenzene derivatives are studied for their reactions with ozone in aqueous solutions. This research is essential for understanding the environmental impact and degradation pathways of these chemicals (E. Mvula et al., 2009).

Host-Guest Chemistry

Compounds like 1,4-dimethoxybenzene, which are structurally related to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, are used in host-guest chemistry. They form complexes with various molecules, showing potential for applications in molecular recognition and sensing (T. Ogoshi et al., 2008).

Safety And Hazards

The safety data sheet (SDS) for 1-Chloro-5-isocyanato-2,4-dimethoxybenzene can be found online . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-chloro-5-isocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSVEXSXJCUYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402753
Record name 1-chloro-5-isocyanato-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-isocyanato-2,4-dimethoxybenzene

CAS RN

55440-55-6
Record name 1-Chloro-5-isocyanato-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55440-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-5-isocyanato-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,4-dimethoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NMY Elsayed, DA Abou El Ella, RAT Serya… - …, 2016 - pubs.rsc.org
Three series of novel indazole–pyrimidine based compounds were designed, synthesized and biologically evaluated as VEGFR-2 kinase inhibitors. The most active compound 6i (IC50 …
Number of citations: 28 pubs.rsc.org

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